![molecular formula C13H8N4O3S B2642306 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 900004-23-1](/img/structure/B2642306.png)
4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
“4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound with the molecular formula C13H8N4O3S . It belongs to the class of heterocyclic pyrimidine scaffolds, which are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . These compounds display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of thieno pyrimidine derivatives involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis
The molecular structure of “4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving “4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” can be studied using various techniques. For instance, the reaction of this compound with other reagents can lead to the formation of new compounds with different properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Scientific Research Applications
- Research Findings : These compounds have been shown to inhibit tumor necrosis factor alpha (TNF-α) and nitric oxide (NO) production . Their impact on cancer cells makes them promising candidates for further investigation.
- Applications : Researchers have explored their potential as antimicrobial agents . These compounds could play a role in combating bacterial and fungal infections.
- Potential : Targeting PI3K/Akt signaling pathways using these compounds could have therapeutic implications .
- Role : This modified structure closely resembles native purines, enhancing our understanding of RNA function .
Anti-Tumor Activity
Antimicrobial Properties
Spasmolytic Agents
PI3 Kinase Inhibition
RNA Alphabet Research
Mycobacterial Research
Future Directions
The future directions in the research of “4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” and related compounds could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-nitro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c18-12(8-1-3-9(4-2-8)17(19)20)16-11-10-5-6-21-13(10)15-7-14-11/h1-7H,(H,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZTZRCTROWESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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